molecular formula C9H17N3 B11914327 1-(1H-imidazol-2-yl)-N-methylpentan-1-amine

1-(1H-imidazol-2-yl)-N-methylpentan-1-amine

Cat. No.: B11914327
M. Wt: 167.25 g/mol
InChI Key: RADNFSVNDYGGNB-UHFFFAOYSA-N
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Description

1-(1H-imidazol-2-yl)-N-methylpentan-1-amine is a chemical compound that features an imidazole ring, a pentyl chain, and a methylamine group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-imidazol-2-yl)-N-methylpentan-1-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Alkylation: The imidazole ring is then alkylated with a suitable alkyl halide, such as 1-bromopentane, under basic conditions to introduce the pentyl chain.

    Methylation: The final step involves the methylation of the amine group using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-imidazol-2-yl)-N-methylpentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert imidazole N-oxides back to the parent imidazole.

    Substitution: Nucleophilic substitution reactions can occur at the methylamine group, where nucleophiles like halides or alkoxides replace the methyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, alkoxides, dimethyl sulfoxide.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Parent imidazole.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

1-(1H-imidazol-2-yl)-N-methylpentan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and inflammatory conditions.

    Industry: Utilized in the development of catalysts and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-2-yl)-N-methylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.

Comparison with Similar Compounds

    1-(1H-imidazol-2-yl)ethan-1-amine: Contains a shorter ethyl chain instead of a pentyl chain.

    1-(1H-imidazol-2-yl)propan-1-amine: Features a propyl chain instead of a pentyl chain.

    1-(1H-imidazol-2-yl)butan-1-amine: Has a butyl chain instead of a pentyl chain.

Uniqueness: 1-(1H-imidazol-2-yl)-N-methylpentan-1-amine is unique due to its specific structural features, including the pentyl chain and the methylamine group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-N-methylpentan-1-amine

InChI

InChI=1S/C9H17N3/c1-3-4-5-8(10-2)9-11-6-7-12-9/h6-8,10H,3-5H2,1-2H3,(H,11,12)

InChI Key

RADNFSVNDYGGNB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=NC=CN1)NC

Origin of Product

United States

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